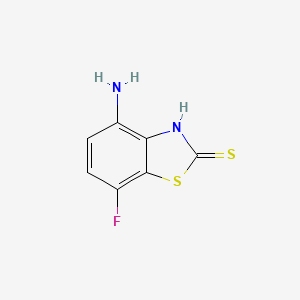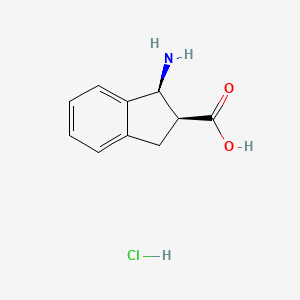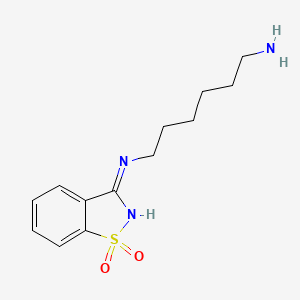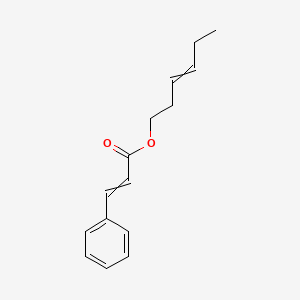![molecular formula C5H13ClN2 B11728185 1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B11728185.png)
1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride is a chemical compound with a unique cyclopropyl structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure features a cyclopropyl ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis begins with the preparation of the cyclopropyl ring, which can be achieved through various cyclopropanation reactions.
- The introduction of the aminomethyl group is typically carried out using amination reactions, where suitable amine precursors are reacted with the cyclopropyl intermediate.
- The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.
-
Industrial Production Methods
- Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
- Catalysts and solvents are often used to enhance the efficiency of the reactions.
- Purification steps, such as crystallization or chromatography, are employed to isolate the desired product.
Análisis De Reacciones Químicas
1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Oxidation typically leads to the formation of cyclopropyl ketones or carboxylic acids.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- These reactions often result in the formation of cyclopropyl alcohols or amines.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
- Common reagents for substitution reactions include alkyl halides and sulfonates.
Aplicaciones Científicas De Investigación
1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the study of cyclopropyl-containing compounds and their reactivity.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Used in the development of novel bioactive compounds.
-
Medicine
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on various biological pathways and targets.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
- Its unique cyclopropyl structure allows it to fit into specific binding sites, influencing biological processes.
-
Pathways Involved
- The compound can affect various signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
- Its effects on neurotransmitter systems and ion channels are also of interest in neuroscience research.
Comparación Con Compuestos Similares
1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Cyclopropylamine: A simpler compound with a cyclopropyl ring and an amine group, used in organic synthesis.
Cyclopropylmethanol: Contains a cyclopropyl ring and a hydroxyl group, used as an intermediate in chemical synthesis.
Cyclopropylcarboxylic acid: Features a cyclopropyl ring and a carboxyl group, used in the production of pharmaceuticals and agrochemicals.
-
Uniqueness
- The presence of both the aminomethyl group and the hydrochloride salt form distinguishes this compound from other cyclopropyl-containing compounds.
- Its specific reactivity and potential applications in various fields make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C5H13ClN2 |
|---|---|
Peso molecular |
136.62 g/mol |
Nombre IUPAC |
[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-2-4-1-5(4)3-7;/h4-5H,1-3,6-7H2;1H/t4-,5-;/m1./s1 |
Clave InChI |
UFDCTVLUUSVAQP-TYSVMGFPSA-N |
SMILES isomérico |
C1[C@@H]([C@H]1CN)CN.Cl |
SMILES canónico |
C1C(C1CN)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728104.png)
![Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine](/img/structure/B11728109.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728112.png)




![[3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728136.png)
![N-[(furan-2-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11728138.png)
![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728150.png)
![2-Amino-6-chloro-5-methoxybenzo[d]thiazole](/img/structure/B11728162.png)
![(E)-N-[(furan-3-yl)methylidene]hydroxylamine](/img/structure/B11728166.png)

